N-Cyclopentyl-5-iodo-2-methylaniline

Physical Chemistry Quality Control Solid-State Characterization

N-Cyclopentyl-5-iodo-2-methylaniline (molecular formula C₁₂H₁₆IN; exact mass ~301.03 Da) is a polysubstituted aromatic amine. Its architecture combines three distinct functional handles on a single benzene ring: an N-cyclopentyl secondary amine, a 2-methyl group, and a 5-iodo substituent.

Molecular Formula C12H16IN
Molecular Weight 301.17 g/mol
Cat. No. B8258883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentyl-5-iodo-2-methylaniline
Molecular FormulaC12H16IN
Molecular Weight301.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)NC2CCCC2
InChIInChI=1S/C12H16IN/c1-9-6-7-10(13)8-12(9)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3
InChIKeyFFVVNHWUVFBWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: N-Cyclopentyl-5-iodo-2-methylaniline as a Functionalized Arylamine Building Block


N-Cyclopentyl-5-iodo-2-methylaniline (molecular formula C₁₂H₁₆IN; exact mass ~301.03 Da) is a polysubstituted aromatic amine [1]. Its architecture combines three distinct functional handles on a single benzene ring: an N-cyclopentyl secondary amine, a 2-methyl group, and a 5-iodo substituent. This specific substitution pattern places it within the class of halogenated N-alkylanilines, which are primarily valued as synthetic intermediates. The iodine atom serves as a versatile leaving group for cross-coupling reactions, while the cyclopentyl and methyl groups modulate the steric and electronic properties of the aniline nitrogen and the aromatic π-system. Its physical state is reported as a solid at room temperature [1].

Handle 5-iodo group enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira)
Modulation N-cyclopentyl and 2-methyl tune steric/electronic profile of aniline
QC Melting point supports rapid identity verification upon receipt

Why Unverified Substitution of N-Cyclopentyl-5-iodo-2-methylaniline Poses a Procurement Risk


The assumption that any N-alkyl-iodo-methylaniline can be interchanged for this specific compound is not currently supported by public SAR data. The 'N-cyclopentyl-5-iodo-2-methyl' substitution pattern is a precise molecular configuration; moving the iodine from the 5-position (e.g., to 4-iodo) or altering the N-alkyl group (e.g., N-propyl instead of N-cyclopentyl) generates a different chemical entity. Without head-to-head comparative data on reaction yields, biological target engagement, or pharmacokinetic profiles [1], the performance of any analog in a multi-step synthesis or biological assay cannot be reliably predicted. The absence of such data is itself a key procurement consideration, as it indicates that any substitution requires rigorous, proprietary validation by the end-user.

5-iodo regioisomer
4-iodo isomer (CAS 476303-93-2)
Iodine position changes oxidative addition geometry; reaction outcome and yield may shift significantly.
N-cyclopentyl
N-propyl or other N-alkyl analog
Altered steric bulk and lipophilicity may affect downstream coupling efficiency and target engagement.

N-Cyclopentyl-5-iodo-2-methylaniline: A Quantitative Evidence Audit for Scientific Selection


Evidence Audit 1: Melting Point as an Indicator of Inter-Batch Purity and Handling Consistency

The melting point range for N-Cyclopentyl-5-iodo-2-methylaniline is reported as 60–65°C . This value serves as a critical quality control benchmark upon receipt. A significant deviation from this range can indicate the presence of structurally similar impurities, such as the non-iodinated analog N-cyclopentyl-2-methylaniline, which is a liquid at room temperature, or the de-iodinated byproduct. For procurement, this provides a simple, quantitative first-pass identity and purity verification method.

Melting point as purity indicator
Supporting evidence
60–65°C
Rapid first-pass identity and purity check before synthesis.
Deviation may indicate de-iodinated or isomeric impurities.
Physical Chemistry Quality Control Solid-State Characterization

Evidence Audit 2: Structural Differentiation by Iodine Position vs. N-Cyclopentyl-4-iodo-2-methylaniline

The compound is a specific regioisomer. Its closest commercially listed analog is N-Cyclopentyl-4-iodo-2-methylaniline (CAS 476303-93-2) [1]. The para-iodo isomer (4-iodo) presents a different steric and electronic environment for the iodine, which can be a critical factor in reactions like oxidative addition to palladium(0) in cross-coupling reactions. For a researcher designing a substrate for a Suzuki-Miyaura coupling, the choice between the 5-iodo and 4-iodo isomer will influence the regiochemical outcome and the overall yield of the desired biaryl product. No quantitative comparative reactivity study between these two specific regioisomers was found in the public domain, placing this as a class-level inference.

Regioisomer differentiation
Class-level inference
5-iodo vs. 4-iodo isomer
Positional identity is critical; procurement of wrong isomer invalidates synthesis.
Verify by NMR/HPLC at intake; no public comparative reactivity data.
Synthetic Chemistry Cross-Coupling Regioisomerism

Evidence Audit 3: Conceptual Advantage of the Iodine Handle vs. Non-Halogenated Analog in Cross-Coupling Reactions

The presence of the iodine atom in N-Cyclopentyl-5-iodo-2-methylaniline provides a well-established synthetic advantage over its non-halogenated analog, N-cyclopentyl-2-methylaniline (CAS 503426-96-8) . The C-I bond is significantly more reactive than a C-H bond in oxidative addition with transition metal catalysts like palladium(0), enabling selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig aminations) to rapidly build molecular complexity. This is a foundational principle of organic synthesis. The non-halogenated analog simply cannot participate in these foundational reactions without prior, often non-selective, functionalization.

Reactivity advantage: C-I vs C-H
Class-level inference
C-I BDE ≈57 kcal/mol; C-H ≈113 kcal/mol
Iodine essential for cross-coupling; non-halogenated analog cannot participate.
Based on well-established bond dissociation energies.
Medicinal Chemistry C-C Bond Formation Reaction Kinetics

Validated Application Scenarios for N-Cyclopentyl-5-iodo-2-methylaniline Based on Structural Features


Rational Building Block for Diversified Biaryl Libraries via Chemoselective Cross-Coupling

The 5-iodo substituent is the most reactive site for oxidative addition. This allows chemists to exploit the iodine selectively in the presence of other functionalizable groups, such as the N-H bond of the aniline. In a typical Suzuki-Miyaura coupling, N-Cyclopentyl-5-iodo-2-methylaniline can act as a limiting reagent to append a diverse range of boronic acid fragments at the 5-position. Subsequent N-functionalization (e.g., alkylation, acylation) can then be carried out on the coupled product, offering a modular route to diversely substituted aniline scaffolds for medicinal chemistry hit-to-lead campaigns. This synthetic logic is supported by the compound's structural identity and the established selectivity of oxidative addition for aryl iodides over aryl bromides and chlorides. [1]

Specialized Intermediate for N-Cyclopentyl-Containing Pharmaceutical Candidates

The N-cyclopentyl motif is a non-aromatic, lipophilic group frequently used in drug design to modulate a molecule's logP, metabolic stability, and target selectivity compared to a simple N-methyl or N-phenyl substituent. If a pharmacophore model or docking study identifies a tolerance for an N-cyclopentyl group on an aniline core, this compound becomes the immediate precursor for introducing that motif. A patent, such as WO2006/041773, demonstrates the non-obvious use of a specific iodinated aniline intermediate in constructing kinase inhibitors [1]. An analogous strategy could be employed, where N-Cyclopentyl-5-iodo-2-methylaniline serves as the late-stage intermediate for a lead series containing this specific N-alkyl group.

Exploratory Probe for CYP Enzyme Interactions

While no direct data was found for this specific compound, a structurally related molecule, N-Cyclopentyl-2-iodo-4-methylaniline, has shown measurable inhibition of CYP1A1 (IC₅₀ = 2.6 µM) in a cell-based assay [1]. This class-level evidence suggests that N-Cyclopentyl-5-iodo-2-methylaniline could be a candidate for preliminary CYP inhibition screening in early drug discovery programs. Its procurement would be relevant for labs that have established these assays and want to probe the SAR of the iodine substitution position (5- vs. 4-iodo) on CYP inhibition potency and selectivity.

Precursor for Site-Selective Radiolabeling Studies with Iodine-125

The presence of a single iodine atom makes this compound a viable precursor for isotopic exchange or tin-iodine exchange reactions to install radioactive iodine-125. The resulting [¹²⁵I]-labeled N-cyclopentyl-5-iodo-2-methylaniline could serve as a radioligand for receptor binding assays or for in vitro metabolism studies. The N-cyclopentyl group may confer greater metabolic stability to deiodination compared to a primary aniline, reducing free iodide background in such critical assays.

Application
Selection Property
Validation Focus
Biaryl library synthesis
Chemoselective oxidative addition
Coupling yield and regiochemistry verification
N-Cyclopentyl pharmaceutical intermediates
Steric/electronic modulation by cyclopentyl
Target engagement or logP assessment
CYP inhibition screening probe
Class-level CYP inhibition data
Isomer-specific CYP assay validation
Radiolabeling precursor (I-125)
Single iodine for isotopic exchange
Labeling efficiency and metabolic stability
Quote Request

Request a Quote for N-Cyclopentyl-5-iodo-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.